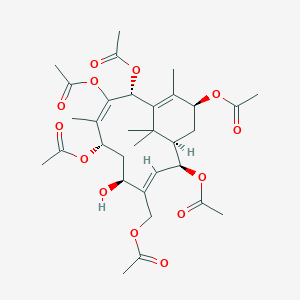
SARS-CoV-2 Mpro-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 Mpro-IN-8 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-8 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline production .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2 Mpro-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with nucleophiles .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 Mpro-IN-8 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: The compound is employed in biochemical assays to investigate the activity and inhibition of the SARS-CoV-2 main protease.
Medicine: this compound is a potential antiviral agent for treating COVID-19, and its efficacy is being evaluated in preclinical and clinical studies.
Wirkmechanismus
SARS-CoV-2 Mpro-IN-8 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, thereby reducing the spread of the virus . The molecular targets include the catalytic dyad of cysteine and histidine residues in the protease’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: An inhibitor used in the antiviral drug Paxlovid.
Ensitrelvir: Another protease inhibitor with a similar mechanism of action.
Boceprevir and Telaprevir: Originally developed for hepatitis C virus, these compounds have been repurposed for SARS-CoV-2.
Uniqueness
SARS-CoV-2 Mpro-IN-8 is unique due to its specific binding affinity and inhibitory potency against the SARS-CoV-2 main protease. Unlike some other inhibitors, it has been designed to minimize off-target effects and enhance selectivity for the viral protease .
Eigenschaften
Molekularformel |
C33H35ClN3O5P |
|---|---|
Molekulargewicht |
620.1 g/mol |
InChI |
InChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1 |
InChI-Schlüssel |
ODPNIRLBABFWDZ-DTLORLEISA-N |
Isomerische SMILES |
CCOP(=O)(N1C/C(=C\C2=CC=CC=C2)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |
Kanonische SMILES |
CCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


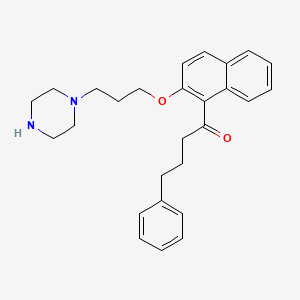
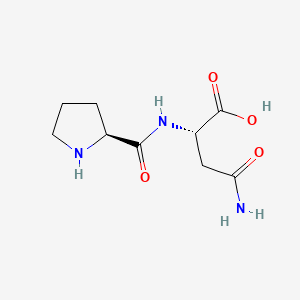

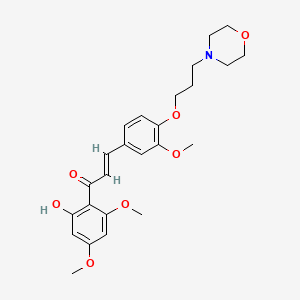


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
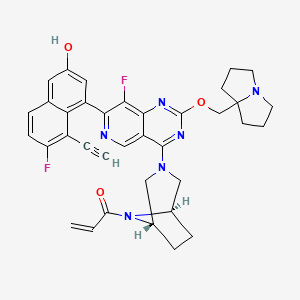
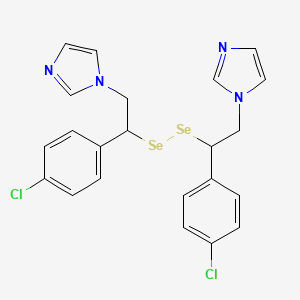
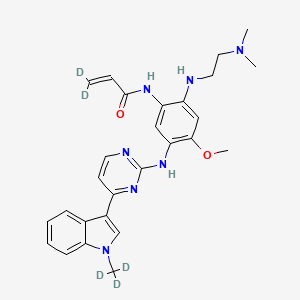
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
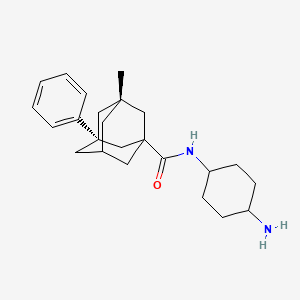
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
